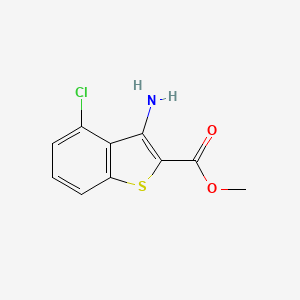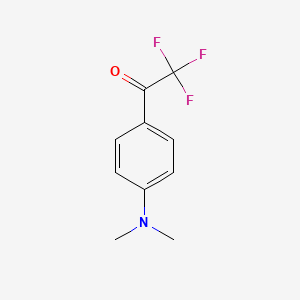
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
The compound 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a fluorinated ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be useful in understanding the chemistry of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone.
Synthesis Analysis
The synthesis of related trifluoromethyl compounds is described in the literature. For instance, 1,1-bis(dimethylamino)-2,2,2-trifluoroethane serves as a synthetic equivalent for trifluoroacetaldehyde, reacting with ketones to yield trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones . Additionally, 1-dimethylamino-2-(p-tolylsulfonyl)polyfluoro-1-alken-3-ones are synthesized from hydrates of related ketones using the Vilsmeier-Haack-Arnold reaction, which can further react to form pyrazoles and pyrimidines . These methods could potentially be adapted for the synthesis of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone has been determined by X-ray diffraction. For example, the structure of 1-phenyl-4-(p-tolylsulfonyl)-5-trifluoromethyl-1H-pyrazole was confirmed, providing insights into the arrangement of fluorinated groups adjacent to nitrogen-containing moieties . Additionally, the structure of 1-phenyl-1-dimethylamino-4,4-bis(trimethylsilyl)-2-aza-3λ3-phosphabutadiene-1,3 has been elucidated, which could offer clues about the electronic effects of dimethylamino groups on adjacent phosphorus and carbon atoms .
Chemical Reactions Analysis
The reactivity of related compounds suggests potential reactions for 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone. For instance, 1,1-bis(dimethylamino)-2,2-difluoroethene is used in acylation and condensation reactions to form various fluorinated compounds . The cyclotrimerization and polymerization of 4-(N,N-dimethylamino)phenylethyne catalyzed by vanadium complexes result in polyenes and trisubstituted benzene derivatives . These reactions highlight the potential reactivity of the dimethylamino and fluorinated groups in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone can be inferred from related compounds. For example, the synthesis of diastereoisomeric alcohols from 4-dimethylamino-3-phenyl-2-butanone and their antimicrobial evaluation indicates the biological activity potential of dimethylamino-substituted ketones . The molecular structures of related compounds provide information on bond lengths and angles, which can be used to predict the reactivity and stability of the target compound .
Applications De Recherche Scientifique
1. Nonlinear Optical Applications
- Methods of Application: The crystal was grown using the slow evaporation method. The single-crystal X-ray diffraction study revealed that the compound belongs to the orthorhombic crystallographic system with non-centrosymmetric P212121 space group .
- Results: The second harmonic generation (SHG) efficiency of the compound is 2.9 times that of urea for Nd-YAG laser operating at wavelength 1064 nm . The compound also exhibits promising optical limiting properties at 532 nm wavelength .
2. Fluorescent Substrate for the Human Serotonin Transporter
- Application Summary: The compound has been used as a fluorescent substrate for the human serotonin transporter (hSERT) in single cells .
- Methods of Application: The uptake of the compound was studied in hSERT-expressing HEK293 cells. The uptake was found to be Na+ and Cl- dependent, displaced by 5HT, and inhibited by fluoxetine .
- Results: The compound exhibited superior fluorescence uptake in hSERT-expressing HEK293 cells than other analogs tested .
3. Fluorescent Substrate for the Human Serotonin Transporter
- Application Summary: The compound has been used as a fluorescent substrate for the human serotonin transporter (hSERT) in single cells .
- Methods of Application: The uptake of the compound was studied in hSERT-expressing HEK293 cells. The uptake was found to be Na+ and Cl- dependent, displaced by 5HT, and inhibited by fluoxetine .
- Results: The compound exhibited superior fluorescence uptake in hSERT-expressing HEK293 cells than other analogs tested .
4. Synthesis of Isoxazolone-Type Heterocycles
- Application Summary: The compound has been used in the synthesis of isoxazolone-type heterocycles .
- Methods of Application: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .
5. Dyeing Polyester Materials
- Application Summary: The compound has been used to dye polyester materials .
- Methods of Application: The compound was used to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
- Results: The results of this application are not specified in the source .
6. Time-Resolved Fluorescence Anisotropy and Polarized Fluorescence Measurements
- Application Summary: The compound has been used for time-resolved fluorescence anisotropy and polarized fluorescence measurements .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this application are not specified in the source .
3. Fluorescent Substrate for the Human Serotonin Transporter
- Application Summary: The compound has been used as a fluorescent substrate for the human serotonin transporter (hSERT) in single cells .
- Methods of Application: The uptake of the compound was studied in hSERT-expressing HEK293 cells. The uptake was found to be Na+ and Cl- dependent, displaced by 5HT, and inhibited by fluoxetine .
- Results: The compound exhibited superior fluorescence uptake in hSERT-expressing HEK293 cells than other analogs tested .
4. Synthesis of Isoxazolone-Type Heterocycles
- Application Summary: The compound has been used in the synthesis of isoxazolone-type heterocycles .
- Methods of Application: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides .
5. Dyeing Polyester Materials
- Application Summary: The compound has been used to dye polyester materials .
- Methods of Application: The compound was used to dye polyester materials at 2% shade, either with or without using carriers at different dyeing temperatures (70, 90, and 100 °C) .
- Results: The results of this application are not specified in the source .
6. Time-Resolved Fluorescence Anisotropy and Polarized Fluorescence Measurements
- Application Summary: The compound has been used for time-resolved fluorescence anisotropy and polarized fluorescence measurements .
- Methods of Application: The specific methods of application are not specified in the source .
- Results: The results of this application are not specified in the source .
Propriétés
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSWWUQHXZADC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385015 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone | |
CAS RN |
2396-05-6 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(Dimethylamino)-2,2,2-trifluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



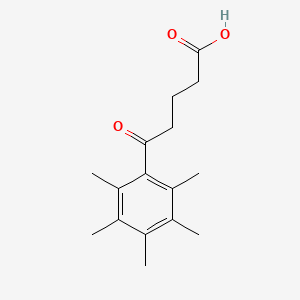
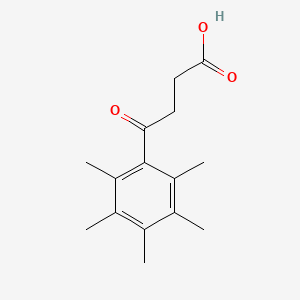
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)
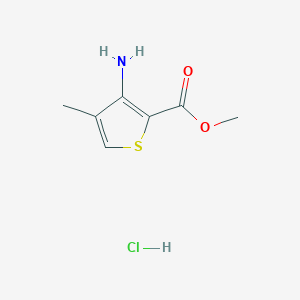

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)
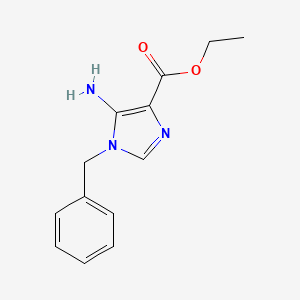

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)
